molecular formula C17H22N2O4 B5119413 4-(4-pentenoylamino)benzyl 4-morpholinecarboxylate

4-(4-pentenoylamino)benzyl 4-morpholinecarboxylate

Cat. No. B5119413
M. Wt: 318.4 g/mol
InChI Key: OLMOQGDYQZXYJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-pentenoylamino)benzyl 4-morpholinecarboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is an amide derivative of benzyl morpholinecarboxylate and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 4-(4-pentenoylamino)benzyl 4-morpholinecarboxylate is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
4-(4-pentenoylamino)benzyl 4-morpholinecarboxylate has been shown to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis, inhibit cell proliferation, and decrease the expression of anti-apoptotic proteins. In addition, it has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, and reduce the invasiveness of cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-pentenoylamino)benzyl 4-morpholinecarboxylate in lab experiments include its potent antitumor activity, its ability to induce apoptosis, and its inhibitory effects on angiogenesis and cell invasion. However, there are also some limitations associated with its use. For example, it is a relatively complex molecule to synthesize, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for research on 4-(4-pentenoylamino)benzyl 4-morpholinecarboxylate. One area of research could focus on elucidating its mechanism of action and identifying its molecular targets. Another area of research could involve the development of more efficient and cost-effective synthesis methods for this compound. Furthermore, additional studies could be conducted to investigate its potential applications in other fields, such as agriculture and material science.
Conclusion:
In conclusion, 4-(4-pentenoylamino)benzyl 4-morpholinecarboxylate is a chemical compound with promising potential for various scientific research applications. Its potent antitumor activity and inhibitory effects on angiogenesis and cell invasion make it a potential candidate for the development of new anticancer drugs. However, further research is needed to fully understand its mechanism of action and to identify its molecular targets.

Synthesis Methods

The synthesis of 4-(4-pentenoylamino)benzyl 4-morpholinecarboxylate has been reported in the literature using different methods. One of the most common methods involves the reaction of benzyl morpholinecarboxylate with 4-pentenoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the desired compound.

Scientific Research Applications

4-(4-pentenoylamino)benzyl 4-morpholinecarboxylate has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of drug discovery. It has been reported to exhibit potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs.

properties

IUPAC Name

[4-(pent-4-enoylamino)phenyl]methyl morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-2-3-4-16(20)18-15-7-5-14(6-8-15)13-23-17(21)19-9-11-22-12-10-19/h2,5-8H,1,3-4,9-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLMOQGDYQZXYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NC1=CC=C(C=C1)COC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Pentenoylamino)benzyl 4-morpholinecarboxylate

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